3-(1-Methylpiperazin-2-yl)propan-1-ol

sigma-1 receptor CNS drug discovery structure-activity relationship

3-(1-Methylpiperazin-2-yl)propan-1-ol (CAS 1779366-35-6, MW 158.24 g/mol) is a bifunctional piperazine building block featuring a tertiary N-1 methyl group and a primary alcohol tethered via a three-carbon spacer to the C-2 position. Its computed XLogP3-AA of -0.3 and topological polar surface area (TPSA) of 35.5 Ų place it in a moderate lipophilicity range suitable for CNS drug design, distinguishing it from both shorter-chain homologs and N-4-substituted positional isomers.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B15299257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperazin-2-yl)propan-1-ol
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCN1CCNCC1CCCO
InChIInChI=1S/C8H18N2O/c1-10-5-4-9-7-8(10)3-2-6-11/h8-9,11H,2-7H2,1H3
InChIKeyTXBUWJKPINGMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylpiperazin-2-yl)propan-1-ol Procurement Guide: Structural and Pharmacochemical Baseline for Lead Optimization


3-(1-Methylpiperazin-2-yl)propan-1-ol (CAS 1779366-35-6, MW 158.24 g/mol) is a bifunctional piperazine building block featuring a tertiary N-1 methyl group and a primary alcohol tethered via a three-carbon spacer to the C-2 position [2]. Its computed XLogP3-AA of -0.3 and topological polar surface area (TPSA) of 35.5 Ų place it in a moderate lipophilicity range suitable for CNS drug design, distinguishing it from both shorter-chain homologs and N-4-substituted positional isomers [1][2]. The compound belongs to the piperazine-alkanol class explored for sigma receptor ligand development, where the propanol spacer length has been shown to exert predictable, quantifiable effects on σ1 receptor affinity relative to ethanol and methanol analogs [3].

Why 3-(1-Methylpiperazin-2-yl)propan-1-ol Cannot Be Replaced by N-4 or Shorter-Chain Piperazine-Alkanol Analogs


Generic substitution among piperazine-alkanol building blocks is inadvisable because the hydroxyalkyl spacer length (methanol vs. ethanol vs. propanol) and N-substitution position (N-1 vs. N-4) produce quantifiable differences in both physicochemical properties and target binding affinity [2]. The propanol derivatives exhibit an ~9-fold reduction in σ1 receptor affinity (Ki = 188 nM for 4a) compared to their ethanol counterparts (Ki = 20 nM for 3a), a structure-activity relationship (SAR) that directly impacts the pharmacological profile of downstream conjugates [1]. Furthermore, the N-1 methyl substituent alters the pKa of the remaining secondary amine and modifies lipophilicity by a quantifiable ΔXLogP3 of approximately +0.4 units relative to the non-methylated analog, 3-(piperazin-1-yl)propan-1-ol [2]. These differences are not cosmetic; they dictate conjugation site selectivity in parallel synthesis and the passive membrane permeability of final compounds in cell-based assays [3].

3-(1-Methylpiperazin-2-yl)propan-1-ol Quantitative Differentiation vs. Closest Analogs: Evidence for Scientific Selection


Sigma-1 Receptor Affinity: Propanol vs. Ethanol Spacer Class-Level SAR

In a head-to-head homologous series comparison, the piperazine-propanol scaffold bearing a benzyl N-1 substituent (compound 4a) exhibited a σ1 receptor Ki of 188 ± 61 nM, representing a 9.4-fold reduction in affinity compared to the corresponding ethanol analog 3a (Ki = 20 ± 6.0 nM) [1]. The propanol derivatives also displayed diminished σ2 receptor affinity (Ki > 5000 nM for 4b and 4c), altering the σ1/σ2 selectivity ratio relative to ethanol analogs [1]. Although the exact Ki for 3-(1-methylpiperazin-2-yl)propan-1-ol has not been reported in BindingDB or ChEMBL as of the search date, its propanol spacer places it firmly within the lower-affinity propanol class defined by this SAR [2]. Users selecting this compound for sigma receptor-targeted library synthesis must account for this ~9-fold affinity penalty versus the ethanol-series building blocks.

sigma-1 receptor CNS drug discovery structure-activity relationship

Lipophilicity Differentiation: XLogP3 Comparison Across Four Piperazine-Alkanol Analogs

The target compound exhibits a computed XLogP3-AA of -0.3, positioning it as the most lipophilic among the primary alcohol piperazine-alkanols compared [1]. This represents a ΔXLogP3 of +0.7 over the methanol analog (1-methylpiperazin-2-yl)methanol (XLogP3 = -1.0) [2], +0.4 over the ethanol analog 2-(1-methylpiperazin-2-yl)ethanol (XLogP3 = -0.7) [3], and +0.4 over the non-methylated propanol analog 3-(piperazin-1-yl)propan-1-ol (XLogP3 = -0.7) [4]. The three-carbon spacer combined with the N-1 methyl group contributes approximately +0.4 log units each relative to shorter-chain and des-methyl comparators. This places the compound closer to the optimal CNS lipophilicity range (XLogP3 1–3), though still below it, making it a suitable polar fragment for property-guided optimization.

lipophilicity CNS MPO drug-likeness physicochemical properties

Rotatable Bond Count and Conformational Flexibility: Impact on Ligand Efficiency Metrics

The target compound has 3 rotatable bonds, compared to 1 for (1-methylpiperazin-2-yl)methanol and 2 for both 2-(1-methylpiperazin-2-yl)ethanol and the positional isomer 1-(2-methylpiperazin-1-yl)propan-2-ol [1][2][3]. This increased flexibility imposes a larger conformational entropy penalty upon binding, which directly affects ligand efficiency indices such as LE and LLE. The 3-rotatable-bond count provides a middle ground between the rigid methanol analog (1 rotatable bond) and more flexible extended linkers, offering a quantifiable trade-off: greater reach for accessing distal binding pockets at the cost of an estimated ~0.4–0.6 kcal/mol per additional rotatable bond in entropic penalty [4].

ligand efficiency conformational flexibility LE metrics fragment-based drug design

Regiochemical Differentiation: Primary vs. Secondary Alcohol Impact on Conjugation Chemistry

3-(1-Methylpiperazin-2-yl)propan-1-ol bears a primary hydroxyl group at the terminus of its three-carbon spacer, in contrast to the secondary alcohol in 1-(2-methylpiperazin-1-yl)propan-2-ol and 1-(piperazin-1-yl)propan-2-ol [1]. Primary alcohols exhibit higher reactivity toward activated esters, isocyanates (for carbamate formation), and Mitsunobu conditions compared to secondary alcohols . This regiochemical distinction is critical for PROTAC linker design, where the primary alcohol of 3-(piperazin-1-yl)propan-1-ol has been utilized for E3 ligase ligand conjugation . The N-1 methyl group on the target compound further differentiates it by blocking one site of undesired N-alkylation during linker assembly, providing orthogonal protection that simplifies synthetic routes compared to the non-methylated 3-(piperazin-1-yl)propan-1-ol [2].

PROTAC linker bioconjugation primary alcohol reactivity carbamate formation

Optimal Procurement and Application Scenarios for 3-(1-Methylpiperazin-2-yl)propan-1-ol Based on Quantitative Evidence


Fragment Library Design Requiring a Defined Lipophilicity Window (XLogP3 ≈ -0.3) for CNS Target Screening

For CNS-focused fragment libraries where each compound's lipophilicity must be tightly controlled, 3-(1-methylpiperazin-2-yl)propan-1-ol occupies a specific XLogP3 niche (-0.3) that is +0.4 log units above the ethanol analog (-0.7) and +0.7 above the methanol analog (-1.0), but still below the neutral CNS-optimal range [1]. This makes it a suitable polar fragment for optimizing ligand-lipophilicity efficiency (LLE) when the target requires hydrogen-bonding capacity without excessive hydrophobicity. The three-carbon spacer provides sufficient reach to probe subpockets while the N-1 methyl prevents unwanted N-alkylation side reactions during library synthesis [2].

PROTAC Linker Design Requiring Orthogonal Protection and Primary Alcohol Conjugation Handle

In PROTAC development, 3-(1-methylpiperazin-2-yl)propan-1-ol serves as a linker precursor where the primary alcohol provides a reactive handle for E3 ligase ligand attachment (via ester, ether, or carbamate bonds), while the N-1 methyl group functions as an intrinsic protecting group for one piperazine nitrogen [1]. This contrasts with the non-methylated analog 3-(piperazin-1-yl)propan-1-ol, where both secondary amines compete for conjugation, requiring additional protection/deprotection steps. The N-1 methyl also contributes a +0.4 ΔXLogP3 that may improve the physicochemical profile of the final PROTAC degrader compared to the des-methyl variant [2].

Sigma Receptor SAR Exploration Where Propanol Spacer Attenuates Affinity Predictably

Researchers investigating sigma-1 receptor ligand SAR can use this compound as a defined low-affinity baseline building block. Based on class-level SAR from Holl et al. (2012), the propanol spacer is expected to yield approximately 9-fold lower σ1 affinity compared to ethanol-spacer analogs bearing similar N-substituents [1]. This quantitative prediction enables deliberate affinity tuning: the three-carbon spacer can be employed when reduced sigma-1 engagement is desired (e.g., for selectivity profiling against off-target sigma binding), or as a negative control in sigma receptor functional assays. The compound's primary alcohol also permits further derivatization to introduce additional pharmacophore elements at the spacer terminus [2].

Synthesis of N-Methylpiperazine-Containing Pharmacophores Where C-2 Regiochemistry Is Specified

In medicinal chemistry campaigns requiring a 1-methylpiperazine moiety with a defined C-2 appendage for SAR exploration, this compound provides a pre-functionalized starting material with the hydroxypropyl chain already installed at the 2-position [1]. This eliminates the need for late-stage C-2 functionalization of 1-methylpiperazine, which typically requires challenging lithiation or directed metalation chemistry. The N-4 secondary amine remains available for further N-alkylation, acylation, or sulfonylation, enabling rapid analog generation around the piperazine core. Compared to the positional isomer 1-(2-methylpiperazin-1-yl)propan-2-ol, the C-2 substitution pattern places the hydroxyalkyl chain in a sterically distinct orientation that may confer different target-binding geometries [2].

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